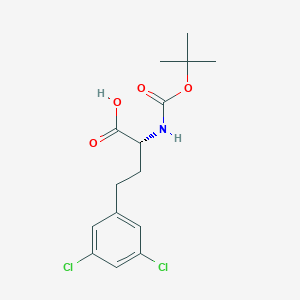

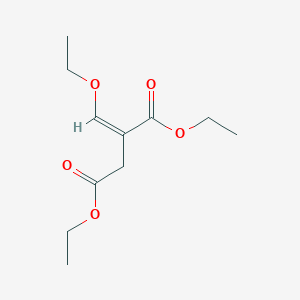

![molecular formula C53H107N2O9P B12283768 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-ジヘキサデカンオイル-SN-グリセロ-3-ホスホ[N-ヘキサデカンオイル]エタノールアミン アンモニウム塩は、ホスファチジルエタノールアミン類に属する合成リン脂質です。これらの化合物は、グリセロール部分にエステル結合を介して2つの脂肪酸が結合していることを特徴としています。 この化合物は、天然リン脂質との構造的類似性から、生物膜やリポソームの研究によく用いられます .

準備方法

合成経路および反応条件

1,2-ジヘキサデカンオイル-SN-グリセロ-3-ホスホ[N-ヘキサデカンオイル]エタノールアミン アンモニウム塩の合成は、通常、グリセロールをヘキサデカン酸(パルミチン酸)とエステル化してジヘキサデカンオイル誘導体を生成することから始まります。続いて、グリセロール骨格をリン酸化し、その後エタノールアミンヘッド基を付加します。 最終生成物は、アンモニウム塩の形に変換されます .

工業的製造方法

この化合物の工業的製造には、制御された条件下での大規模なエステル化反応とリン酸化反応が含まれます。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、触媒や特定の反応条件を用いて、反応物を目的の生成物に完全に変換することが行われます .

化学反応の分析

反応の種類

1,2-ジヘキサデカンオイル-SN-グリセロ-3-ホスホ[N-ヘキサデカンオイル]エタノールアミン アンモニウム塩は、次のような様々な化学反応を起こします。

酸化: 脂肪酸鎖は酸化を受けて、過酸化物やその他の酸化生成物を生成する可能性があります。

還元: この化合物は、特定の条件下で還元される可能性がありますが、これはあまり一般的ではありません。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

主要な生成物

酸化: 過酸化物やアルデヒド。

還元: アルコール誘導体。

置換: 様々な置換リン脂質.

科学的研究の応用

1,2-ジヘキサデカンオイル-SN-グリセロ-3-ホスホ[N-ヘキサデカンオイル]エタノールアミン アンモニウム塩は、次のような科学研究で広く用いられています。

化学: 脂質二重層や膜ダイナミクスの研究のためのモデル化合物として。

生物学: 薬物送達のためのリポソームの形成や、人工膜の構成要素として。

医学: 薬物送達システムの開発や、肺サーファクタントの構成要素として。

作用機序

この化合物は、天然リン脂質の挙動を模倣し、脂質二重層に組み込まれることで作用します。膜タンパク質やその他の脂質と相互作用し、膜流動性や膜透過性を変化させます。 エタノールアミンヘッド基は、水素結合や静電的相互作用に関与することができ、膜構造をさらに安定化させます .

類似化合物との比較

類似化合物

1,2-ジヘキサデカンオイル-SN-グリセロ-3-ホスホコリン: 構造は類似していますが、エタノールアミンヘッド基の代わりにコリンヘッド基を持っています。

1,2-ジパルミトイル-SN-グリセロ-3-ホスホエタノールアミン: 同様の脂肪酸鎖を持つ別のホスファチジルエタノールアミンです。

1,2-ジオレオイル-SN-グリセロ-3-ホスホエタノールアミン: パルミチン酸鎖の代わりにオレイン酸鎖を含んでいます

独自性

1,2-ジヘキサデカンオイル-SN-グリセロ-3-ホスホ[N-ヘキサデカンオイル]エタノールアミン アンモニウム塩は、脂肪酸鎖とエタノールアミンヘッド基の特定の組み合わせによって独特であり、脂質二重層内で異なる生物物理学的特性と相互作用を提供します .

特性

分子式 |

C53H107N2O9P |

|---|---|

分子量 |

947.4 g/mol |

IUPAC名 |

azane;[3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3 |

InChIキー |

CREASFJXMVEMCZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

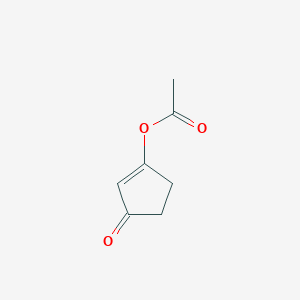

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)

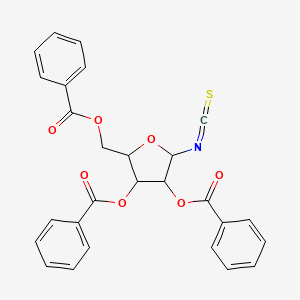

![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)

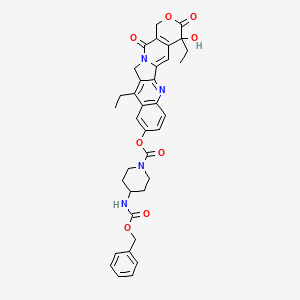

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)

![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)